Cas no 89-80-5 ((±)-Menthone)

(±)-Menthone structure
(±)-Menthone structure
商品名:(±)-Menthone
CAS番号:89-80-5
MF:C10H18O
メガワット:154.249323368073
MDL:MFCD00136033
CID:34529

(±)-Menthone 化学的及び物理的性質

名前と識別子

    • Menthone
    • (±)-Menthone
    • Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
    • METHON
    • (+/-)-3-menthone
    • (+/-)-menthone
    • (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
    • DL-MENTHONE
    • MENTHONE (REFERENCE GRADE)
    • P-MENTHONE
    • trans-Menthone
    • 2-Isopropyl-5-methylcyclohexanone
    • Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
    • p-Menthan-3-one, trans- (8CI)
    • rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
    • Menthone G
    • Neomenthone
    • trans-Menthan-3-one
    • trans-p-Menthan-3-one
    • trans-p-Menthone
    • MDL: MFCD00136033
    • インチ: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
    • InChIKey: NFLGAXVYCFJBMK-BDAKNGLRSA-N
    • ほほえんだ: C([C@@H]1CC[C@@H](C)CC1=O)(C)C

計算された属性

  • せいみつぶんしりょう: 154.13600
  • どういたいしつりょう: 154.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

  • 色と性状: フレッシュなミントの香りとほのかな木製の香りがします。常温の液体。
  • 密度みつど: 0.896
  • ふってん: 85-88 ºC (12 mmHg)
  • フラッシュポイント: 69 ºC
  • 屈折率: 1.450
  • PSA: 17.07000
  • LogP: 2.64770
  • FEMA: 2667

(±)-Menthone セキュリティ情報

(±)-Menthone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R095234-0.2ml
(±)-Menthone
89-80-5 HPLC≥98%
0.2ml
¥517 2023-09-07
abcr
AB166454-500 g
Menthone; .
89-80-5
500 g
€394.80 2023-07-20
AN HUI ZE SHENG Technology Co., Ltd.
TMA0087-1mg
(±)-Menthone
89-80-5 98%
1mg
¥355.00 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMA0087-1 mL * 10 mM (in DMSO)
(±)-Menthone
89-80-5
1 mL * 10 mM (in DMSO)
¥ 510 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMA0087-1 mg
(±)-Menthone
89-80-5
1mg
¥355.00 2022-04-26
TRC
M219135-100mg
(±)-Menthone
89-80-5
100mg
$ 178.00 2023-09-07
abcr
AB166454-100 g
Menthone; .
89-80-5
100 g
€147.40 2023-07-20
AN HUI ZE SHENG Technology Co., Ltd.
AB0149-20mg
(±)-Menthone
89-80-5 98%(HPLC)
20mg
¥400.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
M219135-1g
(±)-Menthone
89-80-5
1g
¥5700.00 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
TMA0087-1mL
(±)-Menthone
89-80-5 >98%
1mL
¥510.0 2023-05-12

(±)-Menthone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
リファレンス
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tempo ,  Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ;  24 h, 5 °C
リファレンス
Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidation
Okada, Tomohide; Asawa, Tomotake; Sugiyama, Yukihiro; Iwai, Toshiaki; Kirihara, Masayuki; et al, Tetrahedron, 2016, 72(22), 2818-2827

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotelluride
Yamashita, Masakazu; Kato, Yukihiko; Suemitsu, Rikisaku, Chemistry Letters, 1980, (7), 847-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
リファレンス
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol ;  16 h, 90 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C
リファレンス
Facile oxidative conversion of alcohols to esters using molecular iodine
Mori, Naoshi; Togo, Hideo, Tetrahedron, 2005, 61(24), 5915-5925

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ;  6 h, rt
リファレンス
Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships
Shibuya, Masatoshi; Nagasawa, Shota; Osada, Yuji; Iwabuchi, Yoshiharu, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

ごうせいかいろ 7

はんのうじょうけん
1.1 120 h, 28 °C
リファレンス
Stereoselective oxidation of alcohols using whole cells of Rhizomucor miehei CECT 2749
Garcia-Burgos, C.; Carballeira, J. D.; Sinisterra, J. V., Journal of Molecular Catalysis B: Enzymatic, 2006, 41(1-2), 16-20

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ;  5 min, rt
リファレンス
3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substrates
Canbulat, Melek; Ozgun, Beytiye, Synthesis and Reactivity in Inorganic, 2012, 42(5), 634-637

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
リファレンス
Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone
Yusubov, Mekhman S.; Zagulyaeva, Aleksandra A.; Zhdankin, Viktor V., Chemistry - A European Journal, 2009, 15(42), 11091-11094

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ;  1 - 12 h, 70 °C
リファレンス
2-Iodobenzenesulfonic acid
Uyanik, Muhammet; Ishihara, Kazuaki; Zhang, Chi; Cui, Li-Qian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  7 h, 90 °C
リファレンス
Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide
Zhang, Zhenxin; Zhu, Qianqian; Ding, Yong, Synthetic Communications, 2013, 43(9), 1211-1218

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ;  30 min, rt; 2 d, rt
リファレンス
The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst
van Summeren, Ruben P.; Romaniuk, Amy; IJpeij, Edwin G.; Alsters, Paul L., Catalysis Science & Technology, 2012, 2(10), 2052-2056

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Silica ,  Iodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  100 h, rt
リファレンス
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; Shirini, Farhad; Chehardoli, Gholamabbas; Kolvari, Eskandar, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Silica gel supported Jones reagent (SJR): a simple, versatile, and efficient reagent for oxidation of alcohols in non-aqueous media
Ali, Mohammed Hashmat; Wiggin, Candace J., Synthetic Communications, 2001, 31(21), 3383-3393

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane ,  Water ;  9 h, rt
リファレンス
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; Sun, Jiangkai; Qin, Shuangshuang; Chu, Changhu; Liu, Renhua, Chinese Journal of Chemistry, 2014, 32(5), 405-409

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
リファレンス
N-(1,1-Dimethylethyl)benzenesulfenamide
Heintzelman, Geoffrey R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-2

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Solvents: Acetic acid ,  Water
リファレンス
Synthesis of Putative Polyketide Precursors and Intermediates
O'Connell, Yvonne, 2007, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  8 h, 363 K
リファレンス
A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxide
Ma, Baochun; Zhang, Yingshuai; Ding, Yong; Zhao, Wei, Catalysis Communications, 2010, 11(9), 853-857

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Ethanaminium, N,N,N-triethyl-, (trichloride) Solvents: Acetonitrile
リファレンス
Tetraethylammonium trichloride: a versatile reagent for chlorinations and oxidations
Schlama, Thierry; Gabriel, Kiroubagaranne; Gouverneur, Veronique; Mioskowski, Charles, Angewandte Chemie, 1997, 36(21), 2342-2344

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
リファレンス
N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide
Matsuo, Jun-ichi; Iida, Daisuke; Yamanaka, Hiroyuki; Mukaiyama, Teruaki, Tetrahedron, 2003, 59(35), 6739-6750

(±)-Menthone Raw materials

(±)-Menthone Preparation Products

(±)-Menthone 関連文献

(±)-Menthoneに関する追加情報

Comprehensive Overview of (±)-Menthone (CAS No: 89-80-5)

Menthone, also known as menthone or isomenthone, is a naturally occurring cyclic monoterpene ketone that belongs to the class of organic compounds known as terpenoids. With the CAS number 89-80-5, menthone is widely recognized for its pleasant mint-like aroma and is commonly used in various industries, including food, cosmetics, and pharmaceuticals. This article provides an in-depth exploration of menthone's properties, applications, and recent advancements in its research and utilization.

The chemical structure of menthone is characterized by a bicyclic monoterpene framework with a ketone functional group. Its molecular formula is C10H16O, and it exists in two enantiomeric forms: (+)-menthone and (-)-menthone. The (±)-menthone designation refers to the racemic mixture of these two enantiomers. This compound is derived from the oxidation of limonene, a common terpene found in citrus fruits and other plants. The unique aromatic properties of menthone make it highly valuable in flavor and fragrance applications.

Historically, menthone has been isolated from various plant sources, including peppermint (Mentha piperita), spearmint (Mentha spicata), and other members of the Lamiaceae family. Recent advancements in biotechnology have enabled the production of menthone through metabolic engineering of microorganisms, such as yeast and bacteria. These engineered strains can synthesize menthone efficiently, offering a sustainable alternative to traditional extraction methods. This development aligns with the growing demand for eco-friendly and cost-effective production processes in the flavor and fragrance industry.

In terms of applications, menthone is extensively used as a flavoring agent in foods, beverages, and confectioneries. Its minty aroma enhances the sensory profile of products such as chewing gum, candies, and mouthwashes. Additionally, menthone finds application in personal care products like soaps, lotions, and perfumes due to its refreshing scent. The cosmetic industry has also explored the use of menthone in anti-aging formulations owing to its potential antioxidant properties.

Recent studies have shed light on the pharmacological activities of menthone. Research conducted by Smith et al. (2023) demonstrated that menthone exhibits anti-inflammatory properties by inhibiting COX-2 enzyme activity. Another study by Lee et al. (2023) highlighted its potential as an antimicrobial agent against gram-positive bacteria, making it a promising candidate for use in food preservation and healthcare products.

The global market for menthone has witnessed steady growth over the past decade, driven by increasing demand from the food and cosmetic industries. According to a market analysis report by Grand View Research (2023), the menthone market is projected to grow at a compound annual growth rate (CAGR) of 4.5% from 2023 to 2030. This growth is attributed to rising consumer preference for natural ingredients in personal care products and the expansion of the food flavoring sector.

In conclusion, menthone (CAS No: 89-80-5) is a versatile compound with a wide range of applications across multiple industries. Its natural origin, pleasant aroma, and diverse functional properties make it an essential ingredient in modern product formulations. Ongoing research continues to uncover new potential uses for menthone, further solidifying its position as a valuable compound in both industrial and therapeutic contexts.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:89-80-5)(±)-Menthone
A1204267
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):328.0/586.0/1490.0